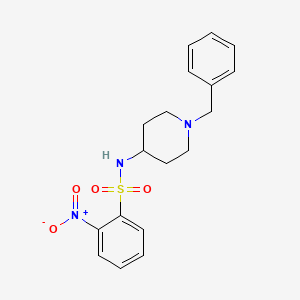

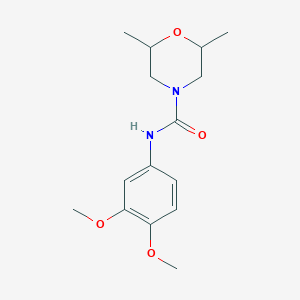

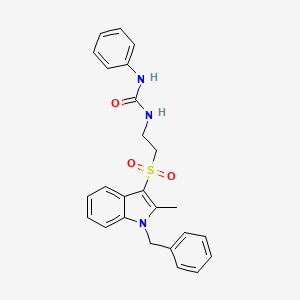

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

“N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide” is a compound that contains a benzylpiperidine moiety, a nitro group, and a sulfonamide group. Benzylpiperidine is a common structure found in various pharmaceuticals and it’s known for its biological activities . The nitro group and sulfonamide group are also common in various drugs and they can contribute to the biological activities of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biofilm Inhibition

Research by Abbasi et al. (2020) involved the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, including derivatives of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide. These molecules displayed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, and exhibited mild cytotoxicity. This indicates their potential in developing anti-bacterial agents (Abbasi et al., 2020).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide, in solid-phase synthesis. They highlighted their use as key intermediates in various chemical transformations, indicating the compound's utility in the synthesis of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Versatility in Chemical Synthesis

Fukuyama et al. (1995) discussed the versatility of 2- and 4-nitrobenzenesulfonamides in the preparation of secondary amines. Their work implies the potential for N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide in various synthetic applications, particularly in the synthesis of N-alkylated sulfonamides and secondary amines (Fukuyama, Jow, & Cheung, 1995).

Antimycobacterial Agent

Malwal et al. (2012) synthesized N-Benzyl-2,4-dinitrobenzenesulfonamide, similar in structure to N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide, and found it to have a high potency in inhibiting Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Malwal et al., 2012).

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONMKSQHZHDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide](/img/structure/B2685286.png)

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

![3-[2-(3-Chlorophenoxy)ethylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2685303.png)